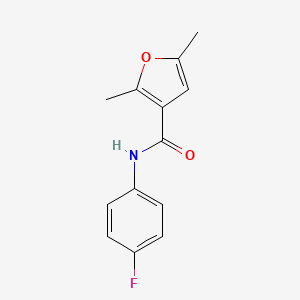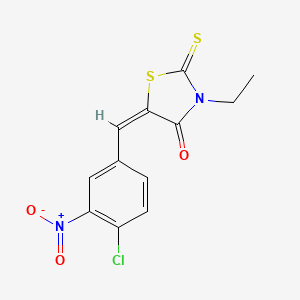
N~2~-ethyl-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-ethyl-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide, also known as EMBI, is a chemical compound that has gained significant attention in the field of scientific research. EMBI is a type of glycine derivative that has shown promising results in various studies due to its unique properties.
作用机制
The mechanism of action of N~2~-ethyl-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide is not fully understood, but it is believed to act on the GABAergic system by increasing the activity of GABA receptors. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. By increasing the activity of GABA receptors, N~2~-ethyl-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide may reduce neuronal excitability and prevent the development of seizures and other neurological disorders.
Biochemical and Physiological Effects:
N~2~-ethyl-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have several biochemical and physiological effects in animal models. It has been found to increase the levels of GABA and decrease the levels of glutamate, which is an excitatory neurotransmitter. N~2~-ethyl-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
实验室实验的优点和局限性
One of the main advantages of using N~2~-ethyl-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its high potency and selectivity. N~2~-ethyl-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide has been found to have a low toxicity profile and is well-tolerated in animal models. However, one of the limitations of using N~2~-ethyl-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on N~2~-ethyl-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of N~2~-ethyl-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide. Another area of interest is the investigation of N~2~-ethyl-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide's potential use in the treatment of other neurological disorders, such as depression and anxiety. Additionally, further studies are needed to elucidate the exact mechanism of action of N~2~-ethyl-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide and its effects on different subtypes of GABA receptors.
合成方法
The synthesis of N~2~-ethyl-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide involves a multi-step process that includes the reaction of N-ethylglycine with 4-methylbenzyl chloride, followed by the reaction of the resulting product with phenylsulfonyl chloride. The final product is obtained by recrystallization from a suitable solvent.
科学研究应用
N~2~-ethyl-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential use in various scientific research applications. It has been found to have significant anticonvulsant and neuroprotective effects in animal models of epilepsy and ischemia. N~2~-ethyl-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide has also shown potential as a therapeutic agent for treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
属性
IUPAC Name |
2-[benzenesulfonyl(ethyl)amino]-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-3-20(24(22,23)17-7-5-4-6-8-17)14-18(21)19-13-16-11-9-15(2)10-12-16/h4-12H,3,13-14H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDMKAOUQSYDCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NCC1=CC=C(C=C1)C)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-ethyl-N-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(trifluoroacetyl)amino]benzamide](/img/structure/B4986526.png)

![N-(2,4-difluorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B4986536.png)
![N-[1-(4-morpholinylcarbonyl)-2-(4-nitrophenyl)vinyl]acetamide](/img/structure/B4986537.png)
![1'-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4986557.png)
![5-chloro-2-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4986572.png)

![1-(1,3-benzodioxol-5-yl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4986583.png)



![N-(3-{N-[(4-ethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide](/img/structure/B4986629.png)
![4-chloro-6-({[3-(ethoxycarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4986630.png)
